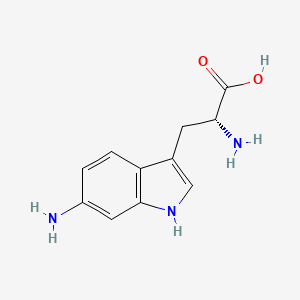

6-Amino-D-tryptophan

Übersicht

Beschreibung

6-Amino-D-tryptophan is an amino acid derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is structurally similar to tryptophan but has an additional amino group at the 6th position of the indole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Amino-D-tryptophan can be synthesized through several methods, including chemical modifications of tryptophan. One common approach involves the selective amination of the indole ring of tryptophan using reagents such as nitrous acid or ammonia under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce tryptophan derivatives. The compound can then be isolated and purified through various chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-D-tryptophan can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amino group.

Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Major Products Formed:

Oxidation: Formation of indole-3-acetic acid derivatives.

Reduction: Formation of tryptamine derivatives.

Substitution: Formation of various substituted indoles.

Wissenschaftliche Forschungsanwendungen

Nutritional and Health Benefits

6-Amino-D-Tryptophan's structural similarity to L-tryptophan allows it to participate in similar metabolic pathways. Tryptophan is a precursor for several important biomolecules, including serotonin and melatonin, which are crucial for mood regulation and sleep patterns. Research indicates that D-tryptophan can also influence these pathways.

- Mood Enhancement: A study demonstrated that supplementation with D-tryptophan could improve depressive symptoms in individuals with subclinical depression. Participants receiving D-tryptophan showed significant improvements in mood scales compared to placebo groups, suggesting its potential as a therapeutic agent for mood disorders .

- Cognitive Function: Tryptophan and its derivatives have been linked to cognitive functions, with implications for conditions such as autism and chronic stress. The modulation of serotonin levels through D-tryptophan supplementation may enhance cognitive performance and emotional well-being .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of D-tryptophan against foodborne pathogens. This property makes it a promising candidate for use in food preservation.

- Food Safety Applications: Research has shown that D-tryptophan can inhibit the growth of harmful bacteria such as Escherichia coli (E. coli) in dairy products. In a controlled study, D-tryptophan effectively reduced E. coli contamination in artificially contaminated soft cheese and ice cream, demonstrating its potential as a natural preservative .

- Mechanism of Action: The antimicrobial activity of D-tryptophan is attributed to its ability to disrupt biofilm formation and alter the extracellular matrix properties of bacterial cells. This disruption enhances the efficacy of other preservation methods and reduces the need for chemical additives .

Biochemical Research

This compound's role in biochemical research is significant due to its unique properties compared to L-tryptophan.

- Germ Cell Development: A study identified D-tryptophan as a bioactive substance influencing germ cell development in model organisms. This finding opens avenues for research into reproductive biology and developmental processes .

- Metabolic Studies: Investigations into the metabolic pathways involving D-tryptophan have provided insights into its potential roles in various physiological processes, including immune response and inflammation .

Comparative Data on Tryptophan Isomers

The following table summarizes key differences between L-tryptophan and this compound regarding their applications:

| Property/Aspect | L-Tryptophan | This compound |

|---|---|---|

| Mood Regulation | Precursor to serotonin | Potential mood enhancer |

| Antimicrobial Activity | Limited | Significant against pathogens |

| Cognitive Effects | Well-studied | Emerging research |

| Food Preservation | Commonly used | Promising natural preservative |

| Developmental Biology | Limited studies | Active role in germ cell development |

Case Studies

Several case studies illustrate the applications of this compound:

- Mood Improvement Study: In a clinical trial involving young adults with depressive symptoms, participants taking D-tryptophan showed marked improvements on standardized mood assessment scales compared to those on placebo, indicating its efficacy as a supplement for mental health support .

- Food Safety Research: A systematic review highlighted multiple studies where D-tryptophan was used successfully to inhibit bacterial growth in food products, emphasizing its potential as a safe alternative to chemical preservatives .

- Germ Cell Development Experiment: Research on planarians demonstrated that administration of D-tryptophan significantly influenced ovarian development, providing insights into reproductive biology and potential therapeutic applications in fertility treatments .

Wirkmechanismus

6-Amino-D-tryptophan is structurally similar to other tryptophan derivatives, such as 5-hydroxytryptophan (5-HTP) and tryptamine. its unique amino group at the 6th position distinguishes it from these compounds, potentially leading to different biological activities and applications.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxytryptophan (5-HTP)

Tryptamine

Indole-3-acetic acid (IAA)

Biologische Aktivität

6-Amino-D-tryptophan (6-Amino-D-Trp) is an analog of the amino acid tryptophan, which has garnered attention for its potential biological activities. This article explores the biological activity of 6-Amino-D-Trp, focusing on its effects in various biological systems, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

6-Amino-D-Trp is a D-enantiomer of tryptophan, featuring an amino group at the 6-position of the indole ring. This modification alters its interaction with biological systems compared to its L-counterpart.

1. Antimicrobial Effects

Research indicates that D-amino acids, including D-tryptophan, exhibit antimicrobial properties. A study demonstrated that D-tryptophan inhibits the growth of enteric pathogens such as Citrobacter rodentium, suggesting a protective role in gut health. The study showed that D-Trp treatment led to a significant reduction in pathogen burden in infected mice, highlighting its potential as a therapeutic agent against gastrointestinal infections .

3. Kynurenine Pathway Modulation

The kynurenine pathway is crucial for tryptophan metabolism, leading to the production of neuroactive metabolites. Research has shown that D-tryptophan can be converted into kynurenine and its derivatives in vivo. This conversion may play a role in modulating neuroinflammation and neuroprotection . The implications for 6-Amino-D-Trp's role in this pathway warrant further investigation, particularly regarding its potential neuroprotective effects.

1. Aryl Hydrocarbon Receptor Activation

D-tryptophan has been implicated in activating the aryl hydrocarbon receptor (AhR), which plays a role in immune responses and gut microbiota interactions. Activation of AhR by D-Trp has been shown to enhance resistance to infections by modulating immune responses . This mechanism may also extend to 6-Amino-D-Trp, influencing gut health and systemic immunity.

2. Gut Microbiome Interaction

D-tryptophan is produced by gut microbiota and can influence microbial composition and function. Its role in shaping the gut microbiome could have downstream effects on host health, including immune modulation and metabolic processes . The specific interactions of 6-Amino-D-Trp with gut microbiota remain an area for future research.

Case Studies

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHVZVPIHGYBQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1N)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.